

Conivaptan-d4: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Conivaptan-d4	
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An in-depth technical guide on **Conivaptan-d4**, a deuterated analog of the vasopressin receptor antagonist, Conivaptan. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Conivaptan-d4 is the deuterium-labeled form of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) receptors V1A and V2.[1] Due to the kinetic isotope effect, Conivaptan-d4 is a valuable tool in analytical and pharmacokinetic research, primarily utilized as an internal standard for the quantification of Conivaptan in biological matrices by mass spectrometry.[2][3] Its use significantly enhances the accuracy and precision of bioanalytical methods.[2] This guide provides a comprehensive overview of the technical aspects of Conivaptan-d4, including its chemical properties, mechanism of action, and detailed experimental protocols for its application.

Chemical and Physical Properties

Conivaptan-d4 is structurally analogous to Conivaptan, with four hydrogen atoms replaced by deuterium. The IUPAC name for **Conivaptan-d4** is N-(4-(2-Methyl-1, 4, 5, 6-tetrahydrobenzo[b]imidazo[4, 5-d]azepine-6-carbonyl)phenyl-2, 3, 5, 6-d4)-[1, 1'-biphenyl]-2-carboxamide.[3]



Table 1: Chemical and Physical Properties of Conivaptan-d4

Property	Value
CAS Number	1129433-63-1
Molecular Formula	C32H22D4N4O2
Molecular Weight	502.61 g/mol
Formal Name	N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide
Purity	≥99% deuterated forms (d1-d4)
Formulation	A solid
Solubility	Soluble in DMSO

Mechanism of Action of the Parent Compound, Conivaptan

Conivaptan exerts its pharmacological effects by acting as an antagonist at two of the three arginine vasopressin (AVP) receptor subtypes: V1A and V2. It does not inhibit the V1B receptor.

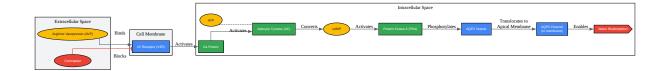
- V2 Receptor Antagonism: The primary therapeutic effect of Conivaptan stems from its antagonism of V2 receptors, which are predominantly located in the renal collecting ducts. The binding of AVP to V2 receptors normally triggers a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, increasing water reabsorption. By blocking this interaction, Conivaptan inhibits water reabsorption, leading to aquaresis—the excretion of electrolyte-free water. This action is beneficial in treating euvolemic and hypervolemic hyponatremia.
- V1A Receptor Antagonism: V1A receptors are found on vascular smooth muscle cells. Their stimulation by AVP leads to vasoconstriction. Conivaptan's antagonism of V1A receptors can



therefore lead to vasodilation.

Vasopressin V2 Receptor Signaling Pathway

The binding of Arginine Vasopressin (AVP) to the V2 receptor (V2R) on the basolateral membrane of renal collecting duct principal cells initiates a G-protein coupled signaling cascade. This process is crucial for the regulation of water homeostasis. Conivaptan acts as a competitive antagonist at the V2R, blocking the initiation of this pathway.



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Caption: Vasopressin V2 Receptor Signaling Pathway and the inhibitory action of Conivaptan.

Experimental Protocols

Conivaptan-d4 is primarily used as an internal standard in the quantification of Conivaptan in biological samples, most commonly by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantification of Conivaptan in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the determination of Conivaptan in human plasma.



4.1.1. Materials and Reagents

- Conivaptan reference standard
- Conivaptan-d4 (internal standard)
- Acetonitrile (HPLC grade)
- Formic acid (HPLC grade)
- Ammonium formate (HPLC grade)
- Water (HPLC grade)
- Human plasma

4.1.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

4.1.3. Chromatographic Conditions



Parameter	Condition
Column	C18 reverse-phase column (e.g., Grace Alltima HP C18, 5 µm, 2.1 x 50 mm)
Mobile Phase A	0.1% formic acid and 5 mM ammonium formate in acetonitrile-water (1:9)
Mobile Phase B	0.1% formic acid and 5 mM ammonium formate in acetonitrile-water (9:1)
Gradient Elution	0-0.1 min: 10% B; 0.1-1.5 min: 10-90% B; 1.5- 2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-4.0 min: 10% B
Flow Rate	0.4 mL/min
Column Temperature	20 °C
Injection Volume	5 μL

4.1.4. Mass Spectrometric Conditions

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Conivaptan: To be optimized; Conivaptan-d4: To be optimized
Source Temperature	450 °C
Ion Spray Voltage	5000 V
Nebulizer Gas	50 psi
Turbo Gas	50 psi
Curtain Gas	30 psi
Collision Gas	4 psi



Note: Specific MRM transitions, declustering potential, and collision energy should be optimized for the specific instrument used.

4.1.5. Preparation of Stock and Working Solutions

- Conivaptan Stock Solution (1 mg/mL): Accurately weigh and dissolve Conivaptan in a suitable solvent (e.g., DMSO, methanol).
- Conivaptan-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Conivaptan-d4 in a suitable solvent.
- Conivaptan Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by diluting the stock solution with acetonitrilewater (1:1, v/v). A typical calibration range is 1-500 ng/mL.
- Conivaptan-d4 Internal Standard (IS) Working Solution: Prepare a working solution of Conivaptan-d4 (e.g., 100 ng/mL) by diluting the stock solution with acetonitrile-water (1:1, v/v).

4.1.6. Sample Preparation (Protein Precipitation)

- To 100 μL of human plasma in a microcentrifuge tube, add the internal standard working solution.
- Add acetonitrile to precipitate the plasma proteins.
- Vortex the mixture thoroughly.
- Centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

4.1.7. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, ICH). Key validation parameters include:

Specificity



- Linearity
- Accuracy and Precision
- Recovery
- Matrix Effect
- Stability (freeze-thaw, short-term, long-term, post-preparative)

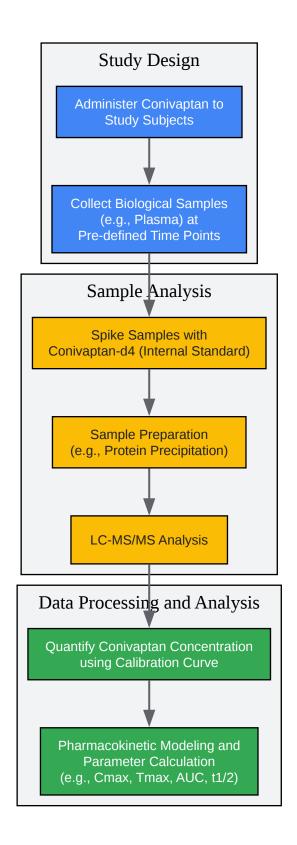
Table 2: Representative LC-MS/MS Method Validation Data for Conivaptan Quantification

Parameter	Result	Source
Linearity Range	1–500 ng/mL	
Intra-batch Precision (RSD)	≤5.7%	-
Inter-batch Precision (RSD)	≤6.8%	-
Intra-batch Accuracy	0.5–1.1%	-
Extraction Recovery	94.2–100.5%	-
Matrix Effect	94.9–97.0%	-

Experimental Workflow for Pharmacokinetic Studies

Conivaptan-d4 is essential for accurate pharmacokinetic studies of Conivaptan. The following diagram illustrates a typical workflow.





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Caption: A typical experimental workflow for a pharmacokinetic study of Conivaptan using **Conivaptan-d4**.

Synthesis and Characterization

Detailed synthetic procedures for **Conivaptan-d4** are not extensively published in peer-reviewed literature, as they are often proprietary to commercial suppliers. However, the synthesis would likely involve the use of deuterated starting materials or reagents in a synthetic route analogous to that of Conivaptan. General methods for the synthesis of deuterated compounds often employ techniques such as catalytic H-D exchange or the use of deuterated reducing agents.

Characterization and quality control of **Conivaptan-d4** are critical. A Certificate of Analysis from the supplier should provide information on its identity, purity (both chemical and isotopic), and any impurities.

Conclusion

Conivaptan-d4 is an indispensable tool for researchers and drug development professionals working with Conivaptan. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. This technical guide provides a foundational understanding of **Conivaptan-d4**, its properties, the mechanism of its parent compound, and detailed protocols for its application.

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References

- 1. vasopressin signaling pathwayRat Genome Database [rgd.mcw.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. veeprho.com [veeprho.com]



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